molecular formula C8H12N2O B8725320 2-Methyl-1-(pyrimidin-5-yl)propan-1-ol

2-Methyl-1-(pyrimidin-5-yl)propan-1-ol

Cat. No. B8725320
M. Wt: 152.19 g/mol
InChI Key: VPPNKTHBLIUONT-UHFFFAOYSA-N
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Patent
US04713456

Procedure details

1.27 g (0.034 mole) of sodium borohydride in 10 ml of water are added to 15 g (0.1 mole) of isopropyl 5-pyrimidinyl ketone in 100 ml of methanol at room temperature. The reaction mixture is subsequently stirred at room temperature for 1 hour and is concentrated in vacuo, the residue is taken up in methylene chloride and the mixture is concentrated again in vacuo. 15.1 g (99.3% of theory) of 5-(1-hydroxy-2-methyl-propyl)-pyrimidine of refractive index nD20 =1.5082 are obtained.
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[N:3]1[CH:8]=[C:7]([C:9]([CH:11]([CH3:13])[CH3:12])=[O:10])[CH:6]=[N:5][CH:4]=1>O.CO>[OH:10][CH:9]([C:7]1[CH:6]=[N:5][CH:4]=[N:3][CH:8]=1)[CH:11]([CH3:13])[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
15 g
Type
reactant
Smiles
N1=CN=CC(=C1)C(=O)C(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
O
Name
Quantity
100 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is subsequently stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
is concentrated in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated again in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OC(C(C)C)C=1C=NC=NC1
Measurements
Type Value Analysis
AMOUNT: MASS 15.1 g
YIELD: PERCENTYIELD 99.3%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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